B1574598 Cyanine7.5 hydrazide

Cyanine7.5 hydrazide

Cat. No. B1574598
M. Wt: 735.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A carbonyl-reactive hydrazide derivative of Cyanine7.5 near infrared (NIR) fluorophore. This dye has similar spectral properties with ICG (indocyanine green), but has a higher quantum yield of fluorescence. Hence, this fluorophore is ideal for in vivo imaging. This is a carbonyl-reactive dye which is particularly useful for the labeling of antibodies after periodate oxidation. It also labels other carbonyl compounds (aldehydes and ketones), for example, many saccharides

Scientific Research Applications

Fluorescent Labeling in Chromatography

Cyanine7.5 hydrazide derivatives have been utilized as labeling reagents for aldehydes in liquid chromatography. These derivatives, based on sulfonated dicarbocyanine with reactive groups, enable visible diode laser-induced fluorescence detection in conventional-size liquid chromatography. This application demonstrates the potential of Cyanine7.5 hydrazide in biological problem-solving, such as the derivatization of specific compounds like 4-hydroxy-2-nonenal (HNE) (Nuijens et al., 1995).

Near-Infrared Fluorescent Probing

A ratiometric near-infrared fluorescent probe based on a cyanine dye derivative for hydrazine has been designed. This probe exhibits significant changes in fluorescent profiles when hydrazinolyzed, enabling the detection of N2H4 in water samples, living cells, and even in living mice. This highlights its potential for in vivo applications (Hu et al., 2013).

Functional Group Detection in Polymers

Cyanine-based near-infrared fluorescent probes have been applied to determine functional groups in polymeric materials. These probes, including those with hydrazide functionality, are advantageous for polymers that are autofluorescent, strongly colored, or in scattering polymer emulsions. The cyanine dyes used in these probes absorb and fluoresce in specific near-infrared ranges, aiding in the sensitive detection of labeled functional groups in polymers (Hofstraat et al., 1997).

Synthesis of Novel Compounds with Potential Anticancer Activity

Recent research includes the synthesis of novel sulfones with biologically active hydrazides, demonstrating potential for anticancer activity. This underscores the significance of cyanine7.5 hydrazide derivatives in the development of therapeutic agents (Bashandy et al., 2011).

Sensory Systems in Lipid Bilayer Membranes

Cyanine7.5 hydrazide derivatives have been utilized in synthetic sensory systems in lipid bilayer membranes, mimicking olfactory receptors. This includes the use of cationic hydrazides reacting with hydrophobic analytes to produce amphiphiles, which act as activators for transporters in fluorogenic vesicles. This innovative application demonstrates the potential of cyanine derivatives in biomembrane research (Takeuchi et al., 2011).

properties

Product Name

Cyanine7.5 hydrazide

Molecular Weight

735.84

IUPAC Name

N/A

SMILES

CC1(C)/C(N(C)C2=CC=C3C(C=CC=C3)=C21)=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(N[NH3+])=O)C6=CC=C7C(C=CC=C7)=C6C5(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine7.5 hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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